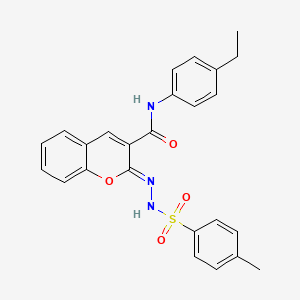

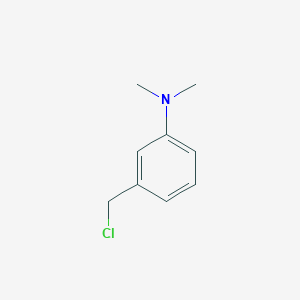

3-(chloromethyl)-N,N-dimethylaniline

カタログ番号:

B2599522

CAS番号:

173069-81-3

分子量:

169.65

InChIキー:

LFUXVPASAXMCML-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, its common names, and its uses. For example, it could be used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized. It could involve a one-step reaction or a multi-step process .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds it contains, and its 3D structure .Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as density, color, hardness, melting and boiling points) and chemical properties (such as reactivity, flammability, and toxicity) .科学的研究の応用

Biochemical Studies and Carcinogenic Properties

- Metabolism and Carcinogenicity : 3:4-Dimethylaniline, a structurally related compound to 3-(chloromethyl)-N,N-dimethylaniline, has been studied for its carcinogenic properties. Research shows that it can increase the incidence of pituitary gland tumors in rats and may produce tumors in mice when combined with aminophenol and cholesterol (Boyland & Sims, 1959).

DNA Adduct Formation

- Environmental Pollutant and Carcinogen : 2,6-Dimethylaniline, another related compound, is an environmental pollutant used in industry and present in tobacco smoke. It's a known rodent carcinogen and forms hemoglobin adducts in humans. This research highlights its potential to form DNA adducts, which are indicative of carcinogenic potential (Gonçalves, Beland, & Marques, 2001).

Molecular Structure Analysis

- Microwave Spectrum Analysis : Studies on N,N-dimethylaniline, closely related to this compound, reveal insights into its molecular structure. The research examines the vibrational states associated with the inversion of the NMe2 group and its torsion, offering valuable information on the molecule's physical properties (Cervellati, Dal Borgo, & Lister, 1982).

Photophysical Studies

- UV Relaxation Dynamics : The ultraviolet relaxation dynamics of N,N-dimethylaniline and its derivatives have been studied. This research is crucial in understanding the behavior of these molecules under UV light, which is significant for various applications in photophysics and photochemistry (Thompson, Saalbach, Crane, Paterson, & Townsend, 2015).

Chemical Reactions and Catalysis

- Oxidative Dimerization and N-demethylation : Research on the oxidative dimerization and N-demethylation of N,N-dimethylaniline and its derivatives has shed light on complex chemical reactions. These findings are essential for understanding the chemical behavior of such molecules in various industrial and laboratory settings (Park, Morimoto, Lee, You, Nam, & Fukuzumi, 2011).

Synthesis and Catalytic Applications

- N,N-dimethylation Catalysis : Studies have been conducted on the N,N-dimethylation of different amines and nitro compounds, highlighting the catalytic capabilities of compounds like N,N-dimethylaniline. This research is fundamental in the field of synthetic chemistry, where such reactions are crucial (Zhang, Zhang, Deng, & Shi, 2015).

Vibrational Analysis and Pharmacological Relevance

- Vibrational Analysis : The normal coordinate analysis of chloromethylanilines, which includes compounds like this compound, provides insights into their vibrational properties. Such studies are significant for understanding the physical and chemical characteristics of these molecules (Tiwari, Jain, & Singh, 2008).

Genotoxicity Studies

- DNA Damage Evaluation : The genotoxic effects of certain aniline derivatives have been evaluated, indicating the potential DNA-damaging effects of compounds structurally related to this compound. This is crucial for assessing the safety and potential health risks of such compounds (Przybojewska, 1997).

Lewis Pair Behavior

- Chemical Reactivity Studies : The behavior of N,N-dimethylaniline in reactions with Lewis acids has been studied, which provides insights into its reactivity and potential applications in various chemical processes (Voss, Mahdi, Otten, Fröhlich, Kehr, Stephan, & Erker, 2012).

Complexation Behavior in Organometallic Chemistry

- Complex Formation : Research into the complexation behavior of N,N-dimethylaniline with other compounds is crucial for understanding its role in organometallic chemistry, which has applications in catalysis and material science (Enders, Ludwig, & Pritzkow, 2001).

Photocascade Catalysis

- Visible-Light Driven Catalysis : N,N-dimethylanilines have been used in visible-light driven photocascade catalysis, a technique that has significant implications in green chemistry and sustainable industrial processes (Borra, Chandrasekhar, Adhikary, Rasala, Gokulnath, & Maurya, 2017).

Photoreaction Mechanisms

- Photoreaction Studies : The mechanism of the photoreaction of dimethylaniline with other compounds has been studied, providing insights into the photochemical behavior of these molecules (Numao, Hamada, & Yonemitsu, 1978).

Catalysis and Demethylation

- Catalytic N-demethylation : Chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline has been studied, offering valuable insights into enzymatic catalysis and potential industrial applications (Kedderis & Hollenberg, 1984).

DNA Adduct Identification

- Identification of DNA Adducts : Research into the formation of DNA adducts by aromatic amines like 3,5-dimethylaniline provides crucial information on the potential mutagenic and carcinogenic effects of these compounds (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

Electrochemical Studies

- Electrochemical Oxidation : Studies on the electrochemical oxidation of N,N-dimethylaniline in specific solvents have implications for understanding its reactivity in electrochemical systems, which is relevant for battery technology and electrochemical sensors (Jones & Osteryoung, 1972).

Chemical Reaction Mechanisms

- Chelate Intermediate Formation : The reaction of N-trimethylsilyl-amides and -lactams with dimethyl(chloromethyl)chlorosilane has been studied, revealing complex chemical reaction mechanisms and the formation of chelate intermediates (Kalikhman, Albanov, Bannikova, Belousova, Voronkov, Pestunovich, Shipov, Kramarova, & Baukov, 1989).

Structural Analysis in Polymer Chemistry

- Epoxy Network Analysis : The study of the reactions of N,N-diglycidylaniline with various anilines, including those related to this compound, provides insights into the structural features of epoxy networks, important for material science and polymer chemistry (Johncock, Tudgey, Cunliffe, & Morrell, 1991).

Photosensitized Reactions

- Dechlorination Study : The photosensitized dechlorination of various chlorobenzenes by N,N-dimethylaniline highlights its potential use in environmental remediation and in understanding reaction mechanisms under light irradiation (Chesta, Cosa, & Previtali, 1986).

Catalytic Reactions in Hydrotreating

- Hydrotreating Catalysts : The reaction of 2,6-dimethylaniline over sulphided hydrotreating catalysts and the effect of hydrogen sulfide on these reactions is crucial for understanding catalytic processes in the petrochemical industry (Gestel, Leglise, & Duchet, 1992).

Iron-Catalyzed Oxidation

- Oxidation with Molecular Oxygen : The iron-catalyzed oxidation of 4-substituted N,N-dimethylanilines with molecular oxygen presents a method for synthesizing N-cyanomethyl-N-methylanilines, important in synthetic organic chemistry (Murata, Teramoto, Miura, & Nomura, 1993).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(chloromethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUXVPASAXMCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

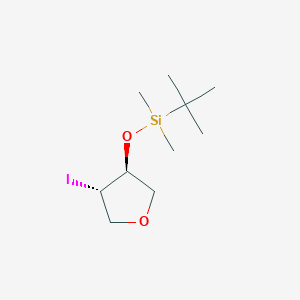

trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimeth...

Cat. No.: B2599442

CAS No.: 1639062-53-5

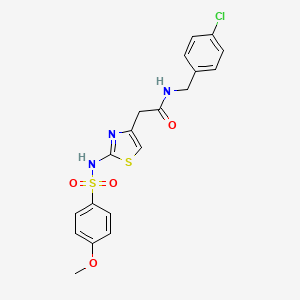

N-(4-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thi...

Cat. No.: B2599443

CAS No.: 922000-55-3

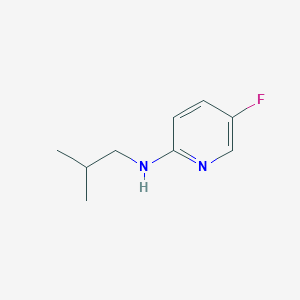

5-fluoro-N-(2-methylpropyl)pyridin-2-amine

Cat. No.: B2599445

CAS No.: 1247626-21-6

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl...

Cat. No.: B2599446

CAS No.: 1797318-59-2

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)

![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2599460.png)

![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)